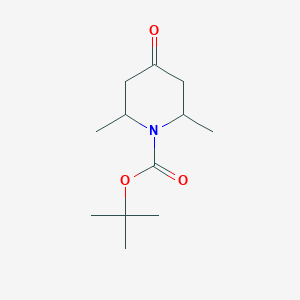

tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBYGASBXODWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732622 | |

| Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604010-24-4 | |

| Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 2,6-Dimethyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, and reactivity of tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex molecular architectures. This document delves into its structural features, spectroscopic signature, and the nuanced reactivity conferred by the interplay of the N-Boc protecting group, the C4-ketone, and the stereogenic centers at C2 and C6. Particular emphasis is placed on the distinct properties of the cis and trans diastereomers, providing field-proven insights for their strategic application in research and development.

Introduction: A Versatile Piperidone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Functionalization of this core structure allows for the precise tuning of pharmacological properties. This compound is a key intermediate that offers multiple points for chemical modification. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for selective chemistry at other positions.[1][2] This protection is stable under a wide range of conditions but can be readily removed under mild acidic conditions, revealing the secondary amine for subsequent functionalization.[1]

The core utility of this molecule stems from three key features:

-

The N-Boc Group: Masks the nucleophilicity and basicity of the piperidine nitrogen, directing reactivity towards the ketone.[2]

-

The C4-Ketone: A versatile functional handle for a variety of transformations, including reductive amination, Wittig reactions, and aldol condensations.[3]

-

The C2 and C6 Methyl Groups: These substituents introduce stereocenters and significant steric influence, which dictates the conformational preference of the ring and modulates the reactivity of the C4-ketone.

This guide will focus primarily on the properties of the cis-isomer, (2R,6S)-rel-tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS No. 1005397-64-7), for which more data is publicly available, while also drawing comparisons to the trans-isomer (CAS No. 184368-70-5).[4][5]

Molecular Structure and Stereochemistry

The presence of methyl groups at both the C2 and C6 positions gives rise to two diastereomers: cis and trans. The relative orientation of these substituents profoundly impacts the molecule's shape, stability, and reactivity.

Conformational Analysis: The Dominance of the Chair

Like most piperidine rings, the 2,6-dimethyl-4-oxopiperidone core predominantly adopts a chair conformation to minimize torsional and steric strain.

-

cis-Isomer: In the (2R,6S) or meso compound, the most stable chair conformation places both methyl groups in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, making the cis isomer the thermodynamically preferred product in many synthetic routes, such as the Mannich condensation.

-

trans-Isomer: In the chiral (2R,6R) and (2S,6S) enantiomers, a chair conformation necessitates one methyl group being axial and the other equatorial. This results in greater steric strain compared to the di-equatorial arrangement of the cis-isomer.

The logical relationship between synthesis, stereoisomers, and their preferred conformations is outlined below.

Caption: Synthesis and stereochemical outcomes for 2,6-dimethyl-4-piperidone.

The Influence of the N-Boc Group

The bulky tert-butoxycarbonyl (Boc) group typically resides in the equatorial position to minimize steric clashes with the ring protons. Its presence can flatten the chair conformation slightly and introduces rotational isomers (rotamers) due to restricted rotation around the N-C(O) amide bond. This can sometimes lead to broadened signals in NMR spectroscopy at room temperature.

Synthesis and Spectroscopic Characterization

While specific, detailed protocols for the title compound are scarce in peer-reviewed literature, its synthesis can be reliably inferred from established methods for analogous structures.

General Synthetic Approach

A robust two-step sequence is the most logical pathway to this compound.

Step 1: Mannich Condensation for the Piperidone Core The synthesis of the parent 2,6-dimethyl-4-piperidone heterocycle is classically achieved via a one-pot Mannich reaction.[6] This involves the condensation of acetone, acetaldehyde, and an ammonia source (like ammonium acetate). The reaction proceeds through the formation of imines and enamines, followed by intramolecular cyclization to yield the piperidone ring, with the cis-isomer typically forming as the major product.

Step 2: N-Boc Protection The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.[7] This reaction is generally high-yielding and proceeds under mild conditions.

Caption: A typical two-step synthesis workflow for the target molecule.

Spectroscopic Properties

The characterization of this compound relies on standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum for the exact title compound is elusive, data from the closely related cis-2-methyl-6-propyl analog provides a reliable template for interpretation.[8]

| Property | Expected Characteristics | Rationale & Causality |

| Appearance | Colorless to pale yellow oil or low-melting solid | The Boc group and alkyl chains disrupt crystal lattice formation. |

| ¹H NMR | δ 4.5-4.8 ppm (m, 2H): Protons at C2 and C6. δ 2.6-2.8 ppm (dd, 2H): Axial protons at C3 and C5. δ 2.2-2.4 ppm (dd, 2H): Equatorial protons at C3 and C5. δ 1.4-1.5 ppm (s, 9H): tert-Butyl protons. δ 1.1-1.3 ppm (d, 6H): Methyl protons at C2 and C6. | The C2/C6 protons are deshielded by the adjacent nitrogen and carbonyl of the Boc group. The axial and equatorial protons at C3/C5 are diastereotopic and show distinct geminal and vicinal couplings. The large singlet for the Boc group and the doublet for the methyl groups are characteristic. |

| ¹³C NMR | δ ~208 ppm: C4 ketone carbonyl. δ ~155 ppm: Boc carbonyl. δ ~80 ppm: Quaternary carbon of the Boc group. δ ~52 ppm: C2 and C6 carbons. δ ~45 ppm: C3 and C5 carbons. δ ~28 ppm: tert-Butyl methyl carbons. δ ~22 ppm: C2 and C6 methyl carbons. | The chemical shifts are highly predictable. The ketone carbonyl is significantly downfield. The carbons of the Boc group have characteristic shifts. The ring carbons appear in the aliphatic region. |

| IR (Infrared) | ~1720 cm⁻¹ (strong): C=O stretch (ketone). ~1690 cm⁻¹ (strong): C=O stretch (carbamate). ~2970 cm⁻¹ (medium): C-H stretch (aliphatic). ~1170 cm⁻¹ (strong): C-O stretch. | The two distinct carbonyl groups give rise to two strong absorption bands. The higher frequency band is typically the ketone. The strong C-O stretch is also characteristic of the carbamate ester. |

| Mass Spec (MS) | [M+Na]⁺: Expected around m/z 266. Loss of tert-butyl group (-57): A common fragmentation pathway. Loss of Boc group (-101): Another characteristic fragmentation. | Electrospray ionization (ESI) would likely show the sodium adduct. Electron impact (EI) would show fragmentation patterns corresponding to the loss of the stable tert-butyl cation or the entire Boc group. |

Chemical Reactivity and Synthetic Applications

The chemical behavior is dominated by the ketone and the lability of the Boc group. The steric hindrance from the cis-diequatorial methyl groups plays a crucial role in moderating the reactivity of the C4-carbonyl.

Reactions at the C4-Carbonyl Group

The ketone is a primary site for nucleophilic addition and related reactions. However, attack on the carbonyl is subject to steric hindrance from the C2 and C6 methyl groups, which may necessitate more forcing conditions compared to the unsubstituted N-Boc-4-piperidone.

-

Reductive Amination: A cornerstone reaction for this scaffold, allowing the introduction of an amino side chain at the C4 position. The ketone is condensed with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a highly efficient method for generating 4-aminopiperidine derivatives.[1]

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl to form tertiary alcohols. The stereochemical outcome of this addition is influenced by the steric bulk of the nucleophile and the piperidone ring.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an exocyclic double bond, providing access to 4-alkylidenepiperidine derivatives.

Caption: Key reaction pathways for the title compound.

Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] This unmasks the piperidine nitrogen, yielding the corresponding 2,6-dimethyl-4-piperidone salt. The free secondary amine can then be used in a variety of subsequent reactions, such as:

-

N-Alkylation

-

N-Arylation

-

Acylation

-

Sulfonylation

This orthogonal deprotection strategy is a key advantage of using the N-Boc-piperidone scaffold in multi-step syntheses.[2]

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate. Its chemical properties are defined by the trifecta of a protectable nitrogen, a reactive ketone, and influential stereocenters. The cis-isomer, with its thermodynamically stable di-equatorial methyl groups, is the more commonly encountered and utilized diastereomer. Understanding the steric hindrance imposed by these methyl groups is critical for predicting and controlling the outcomes of reactions at the C4-carbonyl. As the demand for structurally complex and stereochemically pure pharmaceuticals continues to grow, this versatile piperidone building block will undoubtedly remain a valuable tool for medicinal chemists and synthetic organic chemists alike. Further research into the properties and reactivity of the less-stable trans-isomer could open new avenues for creating novel molecular diversity.

References

- Aridoss, G., et al. (2007). Synthesis and crystal structure of 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Journal of Chemical Crystallography, 37(11), 757-762.

- Baliah, V., et al. (1956). The preparation of some 2,6-diaryl-4-piperidones. Journal of the Indian Chemical Society, 33, 21-24.

- ChemicalBook. (n.d.). cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester(1005397-64-7) 1H NMR. Retrieved from a relevant ChemicalBook product page.

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

- Petrenko-Kritschenko, P. (1906). Über die Kondensation des Acetondicarbonsäureesters mit aromatischen Aldehyden und Ammoniak. Berichte der deutschen chemischen Gesellschaft, 39(2), 1358-1361.

- Bell, J. D., Harkiss, A. H., Wellaway, C. R., & Sutherland, A. (2018). Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclisation.

- Casy, A. F., & Hassan, M. M. A. (1983). PMR studies of the reaction between methiodides of substituted 4-piperidones and primary bases. Tetrahedron, 39(24), 4521-4527.

- Chemical Register. (n.d.). (2R,6S)-tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS No. 1005397-64-7) Suppliers. Retrieved from a relevant ChemicalRegister.com supplier page.

- PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from a relevant PubChem compound summary page.

- PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from a relevant PubChem compound summary page.

- PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved from a relevant PubChem compound summary page.

- D'yakonov, V. A., et al. (2014). Nitrogen-Containing 1,5-Diketones Based on N-Boc-Piperidin-4-one, Synthesis, Intramolecular Cyclization, and Reaction with o-Phenylenediamine. Russian Journal of Organic Chemistry, 50(11), 1635-1643.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Kim, Y., & Hall, D. G. (2016). Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry, 14(20), 4739-4748.

Sources

- 1. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. (2R,6S)-tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (CAS No. 1005397-64-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. 184368-70-5 Cas No. | trans-2,6-Dimethylpiperidin-4-one, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 1-Boc-4-piperidone | 79099-07-3 [smolecule.com]

- 8. rsc.org [rsc.org]

CAS number for tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

An In-Depth Technical Guide to tert-Butyl 2,6-Dimethyl-4-oxopiperidine-1-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, applications, and safety protocols, with a focus on the scientific rationale behind the methodologies presented.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, often referred to as N-Boc-2,6-dimethyl-4-piperidone, is a derivative of 4-piperidone, a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom temporarily masks its reactivity, allowing for selective chemical modifications at other positions of the piperidine ring. This strategic protection is crucial for multi-step syntheses of complex pharmaceutical agents.

The presence of methyl groups at the 2 and 6 positions introduces stereocenters, leading to different isomers (cis and trans). The spatial arrangement of these substituents significantly influences the molecule's conformation and its interactions with biological targets, making stereoselective synthesis a critical consideration for its application in drug discovery.

Compound Identification and Physicochemical Properties

The stereochemistry of the methyl groups defines the specific isomer. The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.

| Property | (2R,6S)-tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (cis/meso) |

| Synonyms | (2R,6S)-N-Boc-2,6-dimethyl-4-piperidone |

| CAS Number | Not explicitly found, but related isomers are documented. |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | Data not available; likely a solid or oil. |

| IUPAC Name | tert-butyl (2R,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate |

Synthesis and Mechanistic Rationale

The synthesis of substituted piperidones like the title compound often starts from more accessible precursors. A common strategy involves the modification of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone, CAS 79099-07-3). The following is a representative, logical synthetic pathway.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process beginning with the alpha-alkylation of N-Boc-4-piperidone.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical & Referenced Approach)

This protocol is based on established chemical principles for the alkylation of ketones.

Step 1: Synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

-

Reaction Setup : To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an argon atmosphere, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Enolate Formation : Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

-

Rationale : A strong, non-nucleophilic base like LDA is used to ensure complete and irreversible deprotonation at the alpha-carbon, forming the kinetic enolate. The low temperature prevents side reactions.

-

-

Alkylation : Add methyl iodide (1.1 eq) to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

-

Rationale : Methyl iodide is a reactive electrophile for the Sₙ2 attack by the enolate.

-

-

Work-up and Purification : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Step 2: Synthesis of this compound

-

Second Alkylation : Repeat the procedure from Step 1, using tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate as the starting material. This second methylation will yield a mixture of cis and trans diastereomers.

-

Rationale : The second methylation will occur on the other alpha-carbon. The stereochemical outcome (the cis/trans ratio) will depend on the steric hindrance and the exact reaction conditions, which influence the direction of approach of the methyl iodide to the enolate.

-

-

Isomer Separation : The diastereomeric mixture of this compound can be separated using column chromatography. The polarity difference between the cis and trans isomers is typically sufficient for separation on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized compounds are confirmed using standard spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the tert-butyl group (~1.5 ppm, singlet, 9H), two methyl groups (doublets), and protons on the piperidine ring. The coupling constants and chemical shifts of the ring protons will differ between the cis and trans isomers. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone (~208 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring and methyl groups. |

| IR Spectroscopy | Characteristic strong absorption bands for the ketone C=O stretch (~1720 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (227.30 g/mol ). |

Applications in Research and Drug Development

Substituted piperidones are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The N-Boc-2,6-dimethyl-4-piperidone scaffold is particularly valuable for creating molecules with defined three-dimensional structures.

-

Kinase Inhibitors : This heterocyclic core is used in the synthesis of Janus kinase (JAK) inhibitors, which are targets for treating autoimmune diseases and cancer.

-

GPCR Ligands : The piperidine ring is a common feature in ligands for G-protein coupled receptors, which are involved in a vast array of physiological processes.

-

Scaffold for Diversity-Oriented Synthesis : The ketone functionality allows for a variety of chemical transformations (e.g., reductive amination, Wittig reactions, Grignard additions), enabling the creation of libraries of diverse compounds for drug screening.

Safety and Handling

Based on safety data for structurally related N-Boc-piperidones, the following precautions should be observed.

| Hazard Category | Guidance |

| GHS Classification | May cause skin irritation, serious eye irritation, and respiratory irritation.[1] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| First Aid | If inhaled : Move person to fresh air. In case of skin contact : Wash off with soap and plenty of water. In case of eye contact : Rinse cautiously with water for several minutes.[1] |

Conclusion

This compound is a valuable synthetic intermediate whose utility is enhanced by the strategic use of the Boc protecting group and the stereochemical diversity offered by its methyl substituents. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in the design and discovery of new therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers working with this important class of molecules.

References

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

-

Nelson, K. M., et al. (2017). The Essential Medicinal Chemistry of Curcumin. Journal of Medicinal Chemistry, 60(5), 1620–1637. (While not directly about the title compound, this article exemplifies the importance of related scaffolds in medicinal chemistry). Available at: [Link]

Sources

A Technical Guide to N-Boc-2,6-dimethyl-4-piperidone: A Key Building Block in Modern Drug Discovery

Abstract

N-Boc-2,6-dimethyl-4-piperidone, a sterically hindered yet highly versatile synthetic intermediate, holds a significant position in the landscape of contemporary medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidone core with a strategically placed N-tert-butoxycarbonyl (Boc) protecting group, render it an invaluable scaffold for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of N-Boc-2,6-dimethyl-4-piperidone, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, explore detailed synthetic methodologies, and illuminate its role in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Piperidones

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The strategic substitution on the piperidine ring allows for the fine-tuning of a molecule's three-dimensional structure, enabling precise interactions with biological targets. N-Boc-2,6-dimethyl-4-piperidone emerges as a particularly valuable building block due to the directing effects of the methyl groups and the crucial role of the N-Boc protecting group, which facilitates controlled and regioselective chemical transformations.

Core Molecular Attributes of N-Boc-2,6-dimethyl-4-piperidone

The foundational characteristics of a synthetic building block are critical to its effective utilization. Herein, we delineate the key molecular and physical properties of N-Boc-2,6-dimethyl-4-piperidone.

Molecular Formula and Weight

The chemical identity of N-Boc-2,6-dimethyl-4-piperidone is defined by its molecular formula and weight.

-

Molecular Formula: C₁₂H₂₁NO₃[1]

-

Molecular Weight: 227.3 g/mol [1]

-

CAS Number: 604010-24-4[1]

-

Systematic Name: tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate[1]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from closely related structures and general principles of organic chemistry.

| Property | Value/Description | Source/Rationale |

| Appearance | Expected to be a white to off-white solid or a viscous oil. | Based on analogous N-Boc protected piperidones. |

| Melting Point | Not readily available. N-Boc-4-piperidone has a melting point of 73-77 °C. The methyl groups may influence the crystal packing and thus the melting point. | Inferred from related compounds. |

| Boiling Point | Not readily available. High boiling point expected due to its molecular weight and polar nature. | General chemical principles. |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Based on the properties of the N-Boc group and the piperidone core. |

Synthesis of N-Boc-2,6-dimethyl-4-piperidone: A Methodological Deep Dive

The synthesis of N-Boc-2,6-dimethyl-4-piperidone can be approached through a logical sequence of well-established organic reactions. A plausible and efficient synthetic route involves the initial formation of the 2,6-dimethyl-4-piperidone core, followed by the protection of the secondary amine with a Boc group.

Synthesis of the 2,6-dimethyl-4-piperidone Core

The formation of the substituted piperidone ring is a critical first step. A common and effective method is the Mannich reaction.

Experimental Protocol: Mannich Condensation for 2,6-dimethyl-4-piperidone

Materials:

-

Acetone

-

Acetaldehyde

-

Ammonium chloride

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of acetone, acetaldehyde, and ammonium chloride is prepared.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and made alkaline with a concentrated solution of sodium hydroxide.

-

The product, 2,6-dimethyl-4-piperidone, is then extracted with an appropriate organic solvent, such as diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved through vacuum distillation or column chromatography on silica gel.

N-Boc Protection of 2,6-dimethyl-4-piperidone

With the piperidone core in hand, the next crucial step is the introduction of the Boc protecting group to the secondary amine. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol: N-Boc Protection

Materials:

-

2,6-dimethyl-4-piperidone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-dimethyl-4-piperidone in a suitable solvent such as DCM or THF in a round-bottom flask.

-

Add a base, such as triethylamine or an aqueous solution of sodium hydroxide, to the mixture.

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude N-Boc-2,6-dimethyl-4-piperidone can be purified by flash column chromatography on silica gel to afford the final product.

Caption: Synthetic workflow for N-Boc-2,6-dimethyl-4-piperidone.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

-

¹H-NMR: Protons in the vicinity of the methyl groups and the piperidone ring will exhibit characteristic chemical shifts and coupling patterns. The tert-butyl protons of the Boc group will appear as a sharp singlet around 1.4-1.5 ppm.

-

¹³C-NMR: The carbonyl carbon of the ketone will resonate at a downfield chemical shift (typically >200 ppm), while the carbonyl of the Boc group will appear around 155 ppm. The carbon of the tert-butyl group will be observed around 80 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl stretch will be present around 1715 cm⁻¹. Another strong band for the carbamate carbonyl of the Boc group will be observed around 1690 cm⁻¹.

Applications in Drug Discovery and Development

N-Boc-2,6-dimethyl-4-piperidone is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the methyl groups can influence the conformational preference of the piperidine ring, which can be critical for achieving high-affinity binding to a biological target.

Scaffold for Novel Therapeutics

The N-Boc-2,6-dimethyl-4-piperidone scaffold can be elaborated through various chemical transformations at the ketone functionality. These include:

-

Reductive Amination: To introduce diverse amine-containing side chains, leading to the synthesis of compounds with potential applications as CNS agents, antivirals, or enzyme inhibitors.

-

Wittig Reaction and its Variants: To introduce carbon-carbon double bonds, providing access to a wider range of functional groups and molecular architectures.

-

Aldol Condensation: To form α,β-unsaturated ketones, which are versatile intermediates for further synthetic manipulations.

Role of the N-Boc Protecting Group

The N-Boc group plays a pivotal role in the synthetic utility of this molecule.[2] It effectively masks the reactivity of the piperidine nitrogen, preventing its participation in undesired side reactions during the functionalization of the ketone.[2] The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to reveal the free secondary amine for subsequent reactions like N-alkylation or N-arylation.[2]

Caption: Synthetic utility of N-Boc-2,6-dimethyl-4-piperidone.

Conclusion

N-Boc-2,6-dimethyl-4-piperidone represents a powerful and versatile building block for the synthesis of complex and biologically relevant molecules. Its well-defined structure, coupled with the strategic utility of the N-Boc protecting group, provides medicinal chemists with a reliable platform for the development of novel therapeutics. The synthetic pathways and applications outlined in this guide underscore its importance in modern drug discovery and highlight its potential for future innovations in the field.

References

-

CP Lab Safety. tert-butyl 2, 6-dimethyl-4-oxopiperidine-1-carboxylate, min 97%, 1 gram. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

Sources

Key synonyms for tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.

An In-depth Technical Guide to tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate: Nomenclature, Synthesis, and Applications

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives are integral to drug design and discovery. This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a ketone functional group, dimethyl substituents, and a tert-butoxycarbonyl (Boc) protecting group makes this molecule a versatile building block for synthesizing complex molecular architectures.

The Boc group is not merely a placeholder; it deactivates the nitrogen, preventing its participation in unwanted side reactions and enhancing the compound's stability, allowing for controlled, selective transformations at the C4-ketone position. The methyl groups at the C2 and C6 positions introduce specific stereochemical constraints and increase lipophilicity, which can be leveraged by medicinal chemists to fine-tune the pharmacological profile of target molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound's nomenclature, properties, synthesis, and key applications.

Nomenclature and Identification

Precise identification of chemical entities is paramount for reproducible research. This section details the various identifiers for this compound.

Chemical Structure

Caption: General workflow for the synthesis of the title compound.

Expert Rationale behind the Synthesis

-

Choice of Precursor : The synthesis logically begins with 2,6-dimethyl-4-piperidone. This starting material already contains the core piperidone ring with the required methyl substituents.

-

Boc Protection Strategy : The nitrogen atom of the piperidone is a nucleophile. To make it a useful building block for further reactions at the ketone, this nitrogen must be "protected" to prevent it from interfering.

-

Why Boc₂O? Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation. It is an effective and relatively safe electrophile for introducing the Boc group.

-

Role of the Base : A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is crucial. Its role is to deprotonate the piperidone nitrogen, increasing its nucleophilicity to facilitate the attack on the Boc₂O. DMAP can also act as a nucleophilic catalyst, accelerating the reaction.

-

-

Solvent Selection : An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. These solvents effectively dissolve the reactants without participating in the reaction. Maintaining anhydrous (dry) conditions is critical to prevent hydrolysis of the Boc₂O.

-

Purification : After the reaction, an aqueous workup is performed to remove the base and other water-soluble byproducts. The final product is then isolated and purified, typically by column chromatography, to achieve the high purity required for subsequent applications in drug development.

Applications in Research and Drug Development

While its unmethylated analog, N-Boc-4-piperidone, is a well-known precursor in the synthesis of fentanyl and its analogs, the applications of the 2,6-dimethyl derivative are more specialized. [1][2][3]The presence of the methyl groups sterically hinders the nitrogen and adjacent positions, guiding the development of compounds with distinct pharmacological profiles.

Core Utility as a Versatile Intermediate

The primary value of this compound lies in the reactivity of its C4-ketone. This functional group is a gateway to a multitude of chemical transformations, enabling the synthesis of diverse piperidine-based structures.

Caption: Key synthetic transformations enabled by the C4-ketone.

-

Reductive Amination : This is arguably the most powerful application. The ketone can react with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield a 4-amino-piperidine derivative. This is a cornerstone reaction for building molecules that target G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Reduction : The ketone can be easily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), yielding 4-hydroxy-piperidine derivatives. [4]These can be used as is or serve as a handle for further functionalization, such as ether or ester formation.

-

Grignard/Organolithium Reactions : Addition of organometallic reagents allows for the introduction of new carbon-carbon bonds at the C4 position, leading to tertiary alcohols and a significant increase in molecular complexity.

-

Wittig Reaction : This reaction converts the ketone into an alkene, creating 4-alkylidene-piperidines, which are valuable for introducing exocyclic double bonds into a molecular design.

Experimental Protocol: Reductive Amination

This section provides a representative, self-validating protocol for the reductive amination of this compound with a generic primary amine (R-NH₂).

Objective

To synthesize tert-butyl 4-(alkylamino)-2,6-dimethylpiperidine-1-carboxylate.

Materials

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic amount, ~0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology

-

Setup : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

-

Rationale: An inert and anhydrous environment is critical. STAB reacts with water, which would quench the reagent and reduce the reaction yield.

-

-

Amine Addition : Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes.

-

Rationale: The amine reacts with the ketone to form an intermediate iminium ion. The acetic acid catalyzes this step. A slight excess of the amine helps drive the equilibrium towards iminium formation.

-

-

Reducing Agent Addition : Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Rationale: STAB is a mild and selective reducing agent, ideal for reducing the iminium ion without reducing the starting ketone. Adding it in portions helps to control any potential exotherm and ensures a smooth reaction.

-

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Self-Validation: A successful reaction is indicated by the disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot on the TLC plate.

-

-

Workup : Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.

-

Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining STAB. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is essential before removing the solvent to prevent hydrolysis of the product during concentration.

-

-

Purification and Characterization : Purify the crude product by flash column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Self-Validation: The ¹H NMR spectrum should confirm the presence of protons from the newly added R-group. The disappearance of the ketone peak (typically >190 ppm) in the ¹³C NMR spectrum is a definitive indicator of a successful reaction. The mass spectrum should show a molecular ion peak corresponding to the expected product mass.

-

Conclusion

This compound is a strategically designed chemical building block of significant value to medicinal and organic chemists. Its combination of a protected nitrogen, a reactive ketone, and stereodefining methyl groups provides a robust platform for the synthesis of a wide range of complex piperidine derivatives. Understanding its nomenclature, properties, and the rationale behind its synthetic applications empowers researchers to leverage this versatile intermediate in the discovery and development of novel therapeutic agents.

References

-

Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Boc-4-PIPERIDONE-2,2,6,6-D4. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

ResearchGate. (2011, December). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

United Nations Economic and Social Council. (2024, January 4). English. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

Sources

The Chemistry of N-Boc Protected Piperidones: A Synthetic Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-tert-butoxycarbonyl (Boc) protected piperidone scaffold is a cornerstone in modern medicinal chemistry and pharmaceutical development. Its unique combination of a sterically hindered, acid-labile protecting group and a reactive ketone functionality makes it an exceptionally versatile building block for the synthesis of complex nitrogen-containing heterocyles. Piperidine rings are ubiquitous structural motifs in a vast number of clinically approved drugs and bioactive natural products, rendering methods for their synthesis and functionalization a subject of intense research.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of N-Boc protected piperidones, offering field-proven insights and detailed experimental protocols for drug discovery professionals.

Introduction: The Strategic Importance of the N-Boc-Piperidone Scaffold

The piperidine moiety is a "privileged scaffold" in drug discovery, appearing in pharmaceuticals across numerous therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[2][3] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidone nitrogen serves a critical dual function. Firstly, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions such as N-alkylation or acylation during synthetic manipulations.[4] Secondly, the Boc group's lability under mild acidic conditions allows for its facile removal late in a synthetic sequence, revealing the nitrogen for further functionalization.[5][6]

This guide will focus primarily on N-Boc-4-piperidone, the most common isomer, while also touching upon the chemistry of N-Boc-2-piperidone and N-Boc-3-piperidone, which are also valuable intermediates.[7][8]

Synthesis of N-Boc Protected Piperidones

The efficient construction of the N-Boc-piperidone core is the first critical step in its utilization. Several robust methods are available, with the choice often depending on the starting materials' availability and the desired scale of the reaction.

Direct Protection of 4-Piperidone

The most straightforward and common method for synthesizing N-Boc-4-piperidone is the direct protection of 4-piperidone, which is typically available as its hydrochloride monohydrate salt. The reaction involves the treatment of the free base with di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthesis of N-Boc-4-piperidone via direct protection.

A key aspect of this procedure is the initial liberation of the free amine from its hydrochloride salt. This is typically achieved by using a base such as triethylamine (TEA) or sodium bicarbonate. The subsequent reaction with Boc₂O proceeds in high yield to afford the desired product.[9]

The Dieckmann Condensation Approach

For constructing the piperidone ring itself, the intramolecular Dieckmann condensation is a classic and powerful strategy.[10] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[11] In the context of piperidone synthesis, an aminodiester is used as the precursor, which upon cyclization, hydrolysis, and decarboxylation, yields the 4-piperidone ring. The nitrogen can be protected with the Boc group either before or after the cyclization sequence.

Caption: Workflow for piperidone synthesis via Dieckmann condensation.

The Dieckmann condensation is particularly useful for creating substituted piperidones by starting with appropriately functionalized aminodiesters.[12] Careful control of reaction conditions is necessary to avoid side reactions, such as intermolecular condensation.[13]

Oxidation of N-Boc-4-hydroxypiperidine

Another common synthetic route involves the oxidation of the corresponding alcohol, N-Boc-4-hydroxypiperidine. This method is advantageous when the hydroxylated precursor is readily available. A variety of oxidizing agents can be employed, with Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) being a prominent example that offers mild conditions and high yields.[14]

Key Reactions and Reactivity

The synthetic utility of N-Boc protected piperidones stems from the diverse reactivity of the ketone functional group, coupled with the stability and eventual lability of the Boc protecting group.

Reductive Amination: A Gateway to 4-Aminopiperidines

Reductive amination is arguably the most important reaction of N-Boc-4-piperidone, providing access to a wide array of 4-amino-piperidine derivatives, which are themselves critical pharmacophores.[15] The reaction proceeds via the formation of an iminium ion intermediate upon condensation with a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a favored reducing agent for this transformation due to its mildness and high selectivity, typically affording excellent yields.[5][16]

Caption: Generalized mechanism of reductive amination.

This reaction is a cornerstone in the synthesis of numerous pharmaceuticals, including the potent analgesic fentanyl, where N-Boc-4-piperidone is a regulated precursor.[5][17]

α-Functionalization: Building Complexity Adjacent to Nitrogen

Direct functionalization of the α-carbon to the nitrogen atom in piperidines is a powerful strategy for introducing molecular complexity. While challenging, methods have been developed for the α-functionalization of N-Boc-piperidones. These often involve deprotonation with a strong base to form an enolate, which can then react with various electrophiles.[18] More recent advances have utilized photocatalysis to achieve α-hydroxylation and other transformations under milder conditions.[19][20]

Wittig Reaction and Related Olefinations

The carbonyl group of N-Boc-4-piperidone can be converted into an exocyclic double bond through the Wittig reaction.[21][22] This transformation involves the reaction of the piperidone with a phosphorus ylide, generated from a phosphonium salt. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are invaluable for installing carbon-carbon double bonds, which can then be subjected to further synthetic manipulations like hydrogenation, epoxidation, or dihydroxylation.

Aldol and Michael Reactions

The enolizable nature of N-Boc-4-piperidone allows it to participate in base- or acid-catalyzed aldol reactions with aldehydes, leading to the formation of α,β-unsaturated ketones after dehydration.[23] It can also act as a Michael acceptor in conjugate additions with various nucleophiles, further expanding its synthetic utility.

Spectroscopic and Physicochemical Data

A thorough understanding of the physicochemical properties of N-Boc-4-piperidone is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value | Reference |

| CAS Number | 79099-07-3 | [9][17] |

| Molecular Formula | C₁₀H₁₇NO₃ | [9][17] |

| Molecular Weight | 199.25 g/mol | [9][24] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 35-40 °C | [8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H) | [9] |

| ¹³C NMR (CDCl₃) | δ 208.5, 80.0, 45.5, 41.0, 28.4 | [25] |

Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed.

Protocol 1: Synthesis of N-Boc-4-piperidone[9]

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol).

-

Stir the mixture for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O) (34g, 168mmol) portion-wise over 5 minutes.

-

Add 4-(dimethylamino)pyridine (DMAP) (0.4g, 3mmol).

-

Stir the solution at ambient temperature for 20 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane (100mL).

-

Wash the organic phase with 2M HCl (2 x 70mL), saturated Na₂CO₃ solution (70mL), and saturated NaCl solution (50mL).

-

Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone as a white solid.

Protocol 2: Reductive Amination with Aniline[5]

-

Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise.

-

Allow the mixture to stir and warm to room temperature over 16 hours.

-

Quench the reaction by diluting with 15 mL of aqueous 2M NaOH and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Protocol 3: Boc-Deprotection[5]

-

Dissolve the N-Boc protected amine (e.g., tert-butyl 4-(phenylamino)piperidine-1-carboxylate) in 1,4-dioxane.

-

Add an equal volume of 4M HCl in dioxane.

-

Stir the solution at room temperature for 4 hours, monitoring by TLC or LC-MS.

-

Upon completion, adjust the pH to ~8 by the addition of 2M aqueous NaOH.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the deprotected piperidine derivative.

Conclusion

N-Boc protected piperidones are indispensable tools in the modern synthetic chemist's arsenal. Their predictable reactivity and the strategic advantage offered by the Boc protecting group facilitate the efficient construction of complex, biologically active molecules. A thorough understanding of their synthesis and chemical behavior, as detailed in this guide, is fundamental for researchers and scientists engaged in the demanding field of drug discovery and development. The continued innovation in methods for the functionalization of these scaffolds will undoubtedly lead to the discovery of the next generation of piperidine-containing therapeutics.

References

-

Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).

-

N-Boc-2-Piperidone: A Key Pharmaceutical Intermediate for Advanced Synthesis and Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (2023, July). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved from [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC - NIH. (n.d.). Retrieved from [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. (n.d.). Retrieved from [Link]

-

Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness.org. (2005, May 5). Retrieved from [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (n.d.). Retrieved from [Link]

-

IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. (2007, January 1). Retrieved from [Link]

-

Experimental Help for Dieckmann Condensation : r/chemhelp - Reddit. (2021, May 6). Retrieved from [Link]

-

N-tert-Butoxycarbonyl-4-piperidone - NIST WebBook. (n.d.). Retrieved from [Link]

-

Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation | ChemRxiv. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperidones and Piperidines - ResearchGate. (n.d.). Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved from [Link]

-

Approaches to α-functionalization of piperidines by C H... - ResearchGate. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (n.d.). Retrieved from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC - NIH. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 9. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. tandfonline.com [tandfonline.com]

- 13. reddit.com [reddit.com]

- 14. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Wittig Reaction [organic-chemistry.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 24. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 25. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]

The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Synthesis: A Technical Guide

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of protective functionalities available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of application, and predictable, mild cleavage conditions. This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical applications in research and drug development. We will delve into the mechanistic underpinnings of Boc protection and deprotection, offer field-proven experimental protocols, and discuss its strategic implementation in complex synthetic endeavors, particularly in the realm of peptide synthesis.

Introduction: The Rationale for Amine Protection

Amines are fundamental functional groups, ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their inherent nucleophilicity and basicity, while crucial for their biological function and synthetic utility, often pose a challenge in multi-step syntheses.[1][2] Unprotected amines can engage in a variety of undesired side reactions, such as reacting with electrophiles or acting as a base, thereby compromising reaction yields and purity.[1] The temporary masking of an amine's reactivity through the use of a protecting group is therefore a critical strategy.[2] An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively removable in high yield under mild conditions that do not affect other functional groups.[3]

The tert-butoxycarbonyl (Boc) group admirably fulfills these criteria, making it one of the most widely employed amine protecting groups in contemporary organic chemistry.[4]

The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The Boc group is a carbamate that effectively tempers the nucleophilicity and basicity of an amine.[2][5] Its synthetic utility is rooted in a delicate balance: it is remarkably stable under many conditions, yet can be cleaved with precision when desired.

Key Properties of the Boc Group:

-

Stability: The Boc group is resistant to most nucleophiles and bases, as well as catalytic hydrogenation.[6][7] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[7][8] This is due to the stability of the resulting tert-butyl carbocation.[1]

-

Orthogonality: The acid-lability of the Boc group contrasts with the cleavage conditions for other common amine protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) and the carbobenzyloxy (Cbz) group (hydrogenolysis-labile).[2][5] This allows for an "orthogonal protection strategy," where one group can be selectively removed in the presence of others, a cornerstone of complex syntheses like solid-phase peptide synthesis (SPPS).[2][9]

Boc Protection of Amines: Mechanism and Protocols

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[4][10] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Boc Protection

The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable products carbon dioxide and tert-butoxide. The tert-butoxide is a strong enough base to deprotonate the newly formed, protonated carbamate, yielding the neutral N-Boc protected amine.[4][5]

Caption: Mechanism of Amine Protection with (Boc)₂O.

Experimental Protocols for Boc Protection

A variety of conditions can be employed for the N-tert-butoxycarbonylation of amines, with the choice often depending on the substrate's reactivity and solubility.[6][7]

| Method | Reagents & Solvents | Conditions | Key Advantages | References |

| Standard Basic Conditions | (Boc)₂O, NaOH or NaHCO₃, Dioxane/H₂O or THF/H₂O | 0 °C to RT | Widely applicable, good for many amino acids. | [8][10][11] |

| DMAP Catalysis | (Boc)₂O, DMAP, CH₃CN or CH₂Cl₂ | RT | Effective for less nucleophilic amines. | [8][10] |

| Aqueous, Catalyst-Free | (Boc)₂O, H₂O/Acetone | RT, short reaction times | Environmentally friendly, high yields, avoids toxic catalysts. | [7] |

| Solvent-Free | (Boc)₂O, catalytic I₂ or HClO₄-SiO₂ | RT | "Green" chemistry approach, efficient. | [6] |

Detailed Protocol: Catalyst-Free N-Boc Protection in an Aqueous System [7]

-

To a 50 mL round-bottom flask, add the amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL).

-

Stir the mixture at room temperature for a few minutes to ensure dissolution or fine suspension.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) to the mixture.

-

Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 8-12 minutes.

-

Upon completion, add dichloromethane (5 mL) to extract the product.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel if necessary.

Boc Deprotection: Mechanism and Methodologies

The removal of the Boc group is typically achieved under acidic conditions, which proceed via a mechanism that generates a stable tert-butyl cation.[1][5]

Mechanism of Boc Deprotection

The most commonly used reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solution with a scavenger and a solvent like dichloromethane (DCM).[1][4]

-

Protonation: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group.[1][12]

-

Carbocation Formation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.[1][12]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release carbon dioxide and the free amine.[1][5][12] The liberated amine is then protonated by the excess acid in the medium, forming an ammonium salt.[12]

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Each cycle involves:

-

Deprotection: Removal of the N-terminal Boc group with TFA. [13]2. Neutralization: Neutralizing the resulting ammonium salt with a non-nucleophilic base.

-

Coupling: Adding the next Boc-protected amino acid, activated by a coupling reagent (e.g., DCC, HBTU).

-

Washing: Rinsing the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the completed peptide from the resin, which in Boc-SPPS often requires strong acids like hydrogen fluoride (HF). [14]

Synthesis of Complex Molecules

Beyond peptides, the Boc group is invaluable in the synthesis of complex natural products and pharmaceutical agents. Its stability to a wide array of reagents, including organometallics, hydrides, and many oxidizing and reducing agents, allows for extensive molecular elaboration while the amine remains masked. Its selective removal allows for late-stage functionalization of the amine, a common strategy in drug development and medicinal chemistry.

Conclusion

The tert-butoxycarbonyl protecting group is a testament to the power of strategic chemical design. Its unique combination of stability and controlled, acid-catalyzed lability has made it an indispensable tool for organic chemists. From the automated synthesis of peptides to the total synthesis of intricate natural products, the Boc group provides a reliable and versatile solution to the perennial challenge of managing amine reactivity. A thorough understanding of its underlying mechanisms, reaction conditions, and strategic placement within a synthetic route is essential for any researcher, scientist, or drug development professional aiming to construct complex molecules with efficiency and precision.

References

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved January 4, 2026, from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved January 4, 2026, from [Link]

-

26.7: Peptide Synthesis - Chemistry LibreTexts. (2024). Retrieved January 4, 2026, from [Link]

-

Protecting Groups. (n.d.). Retrieved January 4, 2026, from [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved January 4, 2026, from [Link]

-

Boc Anhydride - Common Organic Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Rapid N-Boc Deprotection with TFA - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Retrieved January 4, 2026, from [Link]

-

Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (2013). Retrieved January 4, 2026, from [Link]

-

Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection - Biocompare. (2023). Retrieved January 4, 2026, from [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. Application of Boc-anhydride [en.highfine.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fundamental Reaction Mechanisms Involving 4-Oxopiperidine Structures

Foreword: The 4-Oxopiperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring is a paramount scaffold in drug discovery, recognized as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1][2] Within this critical family of compounds, the 4-oxopiperidine (also known as piperidin-4-one) structure emerges as a uniquely versatile synthon.[3] Its strategic placement of a ketone functionality within the saturated heterocyclic ring system unlocks a rich and diverse landscape of chemical reactivity. This allows for the precise, multi-vectorial elaboration of the core structure, making it an invaluable building block for crafting complex molecules with tailored pharmacological profiles.[4]

This technical guide provides an in-depth exploration of the core reaction mechanisms involving the 4-oxopiperidine scaffold. We will move beyond simple procedural descriptions to dissect the causality behind synthetic choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus will be on the key reactive centers of the molecule: the piperidine nitrogen (N-1), the α-carbons (C-3/C-5), and the central ketone (C-4). Understanding the interplay of reactivity at these sites is fundamental to leveraging this powerful scaffold in the design and synthesis of next-generation therapeutics.

Chapter 1: Synthesis of the 4-Oxopiperidine Core

The construction of the 4-oxopiperidine ring itself is a foundational aspect of its chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability. Two classical, yet enduringly relevant, methods are the Mannich and Dieckmann reactions.

The Double Mannich Reaction: A Convergent Approach

The Petrenko-Kritschenko piperidone synthesis, a type of double Mannich reaction, is a powerful method for constructing 2,6-disubstituted 4-piperidones.[5] This one-pot condensation brings together a β-ketoester, an aldehyde (two equivalents), and a primary amine or ammonia.[6][7]

The causality behind this reaction's efficiency lies in the sequential formation of two C-C bonds through iminium ion intermediates. The reaction is often highly diastereoselective, a feature that is critical in pharmaceutical synthesis where precise control of stereochemistry is paramount.[8]

The Dieckmann Condensation: An Intramolecular Pathway

An alternative and widely used strategy involves the intramolecular cyclization of an aminodicarboxylate ester, known as the Dieckmann condensation.[9] This approach is particularly effective for producing N-substituted 4-oxopiperidones. The process typically begins with a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., methyl acrylate), forming the acyclic diester precursor.[6]